![molecular formula C5H4BrN3O3 B2543933 6-Amino-3-bromo-5-nitro-pyridin-2-ol CAS No. 1935346-20-5](/img/structure/B2543933.png)
6-Amino-3-bromo-5-nitro-pyridin-2-ol
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Overview
Description
“6-Amino-3-bromo-5-nitro-pyridin-2-ol” is a chemical compound with the molecular formula C5H4BrN3O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Amino-3-bromo-5-nitro-pyridin-2-ol” can be predicted based on its structure. For example, it is likely to be a solid at room temperature . Its solubility in various solvents, melting point, boiling point, and other properties would need to be determined experimentally.
Scientific Research Applications
- Anti-HIV Agents : 6-Amino-3-bromo-5-nitro-pyridin-2-ol has been employed in the synthesis of anti-HIV agents . Researchers explore its potential as a building block for designing novel antiviral compounds.
- One-Pot Synthesis of 7-Azaindoles : This compound plays a role in efficient one-pot syntheses of 7-azaindoles, which are important heterocyclic structures . These azaindoles find applications in pharmaceuticals and materials science.
- Levetiracetam Impurity : 6-Amino-3-bromo-5-nitro-pyridin-2-ol serves as an impurity in the synthesis of Levetiracetam (an antiepileptic drug) and related compounds . Understanding its presence and behavior is crucial for quality control in pharmaceutical manufacturing.
Medicinal Chemistry and Drug Development
Organic Synthesis
Impurity Analysis
Safety and Hazards
Future Directions
The future directions for research on “6-Amino-3-bromo-5-nitro-pyridin-2-ol” could include exploring its potential uses in various fields such as pharmaceuticals, agrochemicals, or materials science. Its synthesis could be optimized, and its physical and chemical properties could be studied in more detail. Furthermore, its safety profile could be evaluated more comprehensively .
Mechanism of Action
Target of Action
The primary targets of 6-Amino-3-bromo-5-nitro-pyridin-2-ol Similar compounds have been known to target a variety of receptors and enzymes .
Mode of Action
The exact mode of action of 6-Amino-3-bromo-5-nitro-pyridin-2-ol This interaction could potentially alter the activity of the target, leading to a change in the biological response .
Biochemical Pathways
6-Amino-3-bromo-5-nitro-pyridin-2-ol: may affect various biochemical pathways. One potential pathway is the synthesis of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors, which are broad-spectrum antibacterial agents
Result of Action
The molecular and cellular effects of 6-Amino-3-bromo-5-nitro-pyridin-2-ol Similar compounds have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
6-amino-3-bromo-5-nitro-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O3/c6-2-1-3(9(11)12)4(7)8-5(2)10/h1H,(H3,7,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFLYUZOCFZUHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1[N+](=O)[O-])N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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